molecular formula C13H13N5O4 B3890977 N-{4-[(6-methoxy-5-nitropyrimidin-4-yl)amino]phenyl}acetamide

N-{4-[(6-methoxy-5-nitropyrimidin-4-yl)amino]phenyl}acetamide

Cat. No.: B3890977
M. Wt: 303.27 g/mol
InChI Key: CFYKZAJOOSGFCE-UHFFFAOYSA-N
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Description

“N-{4-[(6-methoxy-5-nitro-4-pyrimidinyl)amino]phenyl}acetamide” is a chemical compound with the molecular formula C13H13N5O4 . It has an average mass of 303.273 Da and a monoisotopic mass of 303.096741 Da .


Synthesis Analysis

The synthesis of such compounds often involves various synthetic approaches. For instance, diazine alkaloids, which are widespread two-nitrogen containing compounds in nature, are used as a central building block for a wide range of pharmacological applications . The synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents will be intensively explored .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=S (NC1=NC (C)=NC (OC)=C1) (C2=CC=C (NC (C)=O)C=C2)=O . This representation provides a way to visualize the compound’s structure using text.

Future Directions

The future directions for this compound could involve further exploration of its pharmacological applications, given the wide range of activities exhibited by structurally similar compounds . Additionally, novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties could be explored .

Properties

IUPAC Name

N-[4-[(6-methoxy-5-nitropyrimidin-4-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O4/c1-8(19)16-9-3-5-10(6-4-9)17-12-11(18(20)21)13(22-2)15-7-14-12/h3-7H,1-2H3,(H,16,19)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYKZAJOOSGFCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=C(C(=NC=N2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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